4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene
Description
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is a halogenated dihydroindene derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and a fluorine atom at the 7-position. Its molecular formula is C₁₀H₁₀BrF, with a molecular weight of 229.09 g/mol (estimated from analogs). The dihydroindene core provides partial saturation, reducing aromaticity and altering reactivity compared to fully aromatic indenes. The bromomethyl group serves as a versatile alkylating agent, while the fluorine atom enhances electrophilicity and influences electronic properties .
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,6H2 |
InChI Key |
YGYJQRLZNNPVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. This method ensures consistent product quality and higher yields. The reaction mixture is typically passed through a reactor maintained at a constant temperature, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products:
Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The primary product is the methyl derivative of the compound.
Scientific Research Applications
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Variants
4-(Bromomethyl)-7-Chloro-2,3-Dihydro-1H-Indene
- Molecular Formula : C₁₀H₁₀BrCl
- Molecular Weight : 245.54 g/mol
- Key Differences: Chlorine replaces fluorine at the 7-position. Chlorine’s lower electronegativity (vs. The larger atomic radius of chlorine may increase steric hindrance, affecting substitution reactions.
- Applications : Similar utility as an alkylating agent but with altered reactivity in cross-coupling reactions due to halogen-specific interactions .
6-(Bromomethyl)-4-Fluoro-2,3-Dihydro-1H-Indene
- Molecular Formula : C₁₀H₁₀BrF (isomer)
- Key Differences : Bromomethyl and fluorine substituents are transposed (4-fluoro vs. 7-fluoro). Positional isomerism alters electronic distribution; the 6-bromomethyl group may sterically hinder reactions at the adjacent positions.
- Reactivity : Reduced accessibility for nucleophilic attack compared to the 4-bromomethyl isomer due to spatial constraints .
Functional Group Variants
7-Bromo-4-Chloro-2,3-Dihydro-1H-Inden-1-One
- Molecular Formula : C₁₀H₈BrClO
- Molecular Weight : 259.53 g/mol
- Key Differences: A ketone group replaces the bromomethyl at the 1-position.
- Applications : Primarily used in condensation reactions or as a ketone precursor in pharmaceuticals .
4-(Bromomethyl)-6-Methyl-2,3-Dihydro-1H-Indene
- Molecular Formula : C₁₁H₁₃Br
- Molecular Weight : 225.13 g/mol
- Key Differences : A methyl group replaces fluorine at the 6-position. The electron-donating methyl group stabilizes adjacent carbocations, enhancing SN1 reactivity.
- Reactivity : Increased stability of intermediates in solvolysis reactions compared to the fluoro analog .
Positional Isomers and Core Modifications
1-Bromo-7-Chloro-2,3-Dihydro-1H-Indene
- Molecular Formula : C₉H₈BrCl
- Molecular Weight : 231.52 g/mol
- Key Differences : Bromine is at the 1-position instead of the 4-bromomethyl group. The absence of a methyl spacer reduces steric bulk but limits alkylation versatility.
- Applications : Less effective as an alkylating agent due to direct bromine attachment to the ring .
Research Implications
- Electron Effects : Fluorine’s electronegativity in the 7-position increases the dihydroindene ring’s electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions .
- Steric Factors : Bromomethyl at the 4-position offers optimal accessibility for SN2 reactions compared to bulkier analogs like 6-bromomethyl derivatives .
- Pharmaceutical Relevance : Bromomethyl-containing analogs are pivotal in prodrug synthesis, where controlled alkylation is critical .
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